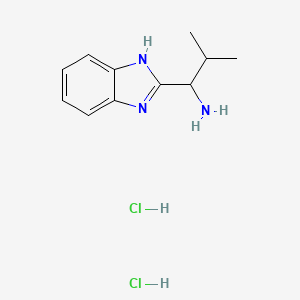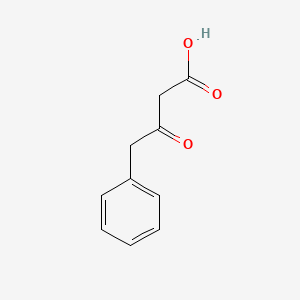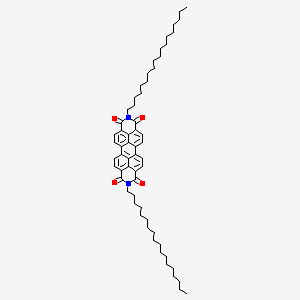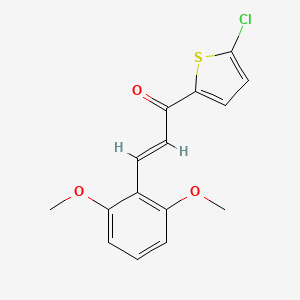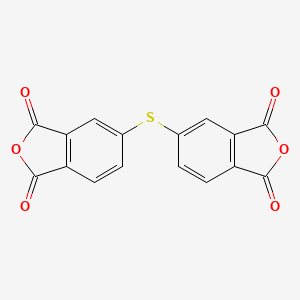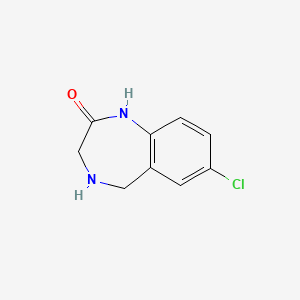
2-Phenylquinazoline
概要
説明
2-Phenylquinazoline is a chemical compound with the molecular formula C14H10N2 . It is a type of quinazoline, a class of organic compounds that are widely used in medicinal chemistry due to their extensive biological activities .
Synthesis Analysis
The synthesis of 2-Phenylquinazoline has been achieved through various methods. One efficient and green synthesis method involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition metal-free conditions . Another method involves the use of a ruthenium pincer complex catalyst for the acceptorless dehydrogenative coupling reactions .
Molecular Structure Analysis
The molecular structure of 2-Phenylquinazoline consists of a quinazoline core with a phenyl group attached at the 2-position . The average mass of 2-Phenylquinazoline is 206.243 Da, and its mono-isotopic mass is 206.084396 Da .
Chemical Reactions Analysis
2-Phenylquinazoline can participate in various chemical reactions. For instance, it can undergo acceptorless dehydrogenative coupling reactions catalyzed by a ruthenium pincer complex . Additionally, it can be involved in the synthesis of biologically active molecules .
Physical And Chemical Properties Analysis
2-Phenylquinazoline has a density of 1.2±0.1 g/cm3, a boiling point of 279.2±13.0 °C at 760 mmHg, and a flash point of 110.8±6.2 °C . It has two hydrogen bond acceptors, no hydrogen bond donors, and one freely rotating bond .
科学的研究の応用
a. Anticancer Agents: Several 2-phenylquinazolines have demonstrated potent antitumor activity by inhibiting kinases involved in cancer cell proliferation. For instance, compounds targeting epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR) pathways have shown efficacy against various cancers .
b. Anti-Inflammatory Compounds: Certain 2-phenylquinazolines exhibit anti-inflammatory effects by modulating cytokine production or inhibiting inflammatory enzymes. These compounds could be potential leads for developing novel anti-inflammatory drugs.
c. Antiviral Agents: Researchers have explored 2-phenylquinazolines as antiviral agents due to their ability to inhibit viral replication. These compounds may hold promise against RNA viruses like influenza or coronaviruses.
Conclusion
The diverse applications of 2-phenylquinazoline underscore its significance in various scientific fields. Researchers continue to explore its potential, and further advancements may lead to breakthroughs in medicine, materials, and beyond . If you’d like more information on any specific application, feel free to ask!
Safety and Hazards
While specific safety and hazard information for 2-Phenylquinazoline is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of any spill or leak .
作用機序
Target of Action
2-Phenylquinazoline is a derivative of quinazoline, a heterocyclic compound that has been associated with a wide range of biological activities Quinazoline derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological responses .
Mode of Action
Quinazoline derivatives have been reported to exhibit concentration-dependent activity, suggesting that they may interact with their targets in a dose-dependent manner .
Biochemical Pathways
For instance, some quinazoline compounds have been found to induce the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive quinones and quinone imines .
Pharmacokinetics
The biological activity of quinazoline derivatives has been reported to be concentration-dependent, suggesting that their bioavailability may be a critical factor in their efficacy .
Result of Action
Quinazoline derivatives have been associated with a wide range of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . This suggests that 2-Phenylquinazoline may have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the biological activity of quinazoline derivatives can be influenced by various factors, including the concentration of the compound, the presence of other substances, and the specific conditions of the biological environment .
特性
IUPAC Name |
2-phenylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDAVZWCRBHDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877389 | |
| Record name | QUINAZOLINE, 2-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylquinazoline | |
CAS RN |
25855-20-3 | |
| Record name | QUINAZOLINE, 2-PHENYL- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90877389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Phenylquinazoline?
A1: The molecular formula of 2-Phenylquinazoline is C14H10N2, and its molecular weight is 206.24 g/mol.
Q2: What are some common spectroscopic techniques used to characterize 2-phenylquinazoline derivatives?
A2: Researchers commonly employ a variety of spectroscopic techniques to characterize these compounds, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique is crucial for determining the structure and purity of synthesized compounds. [] []
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. [] [] []
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. [] []
- X-ray Diffraction: For solid-state structural analysis, especially single-crystal X-ray diffraction, provides precise information about the three-dimensional arrangement of atoms within the molecule. [] []
Q3: Can you describe an efficient method for synthesizing 2-phenylquinazolines?
A3: A facile and efficient synthesis of 2-phenylquinazolines involves using ceric ammonium nitrate (CAN) as a catalyst. This method allows for the creation of various 2-phenylquinazoline derivatives by reacting 2-aminobenzophenones with benzylamines in acetonitrile in the presence of CAN and tert-butyl hydroperoxide (TBHP). []
Q4: Are there alternative synthetic approaches for 2-phenylquinazolines?
A4: Yes, several alternative approaches exist, including:
- Microwave-Assisted Synthesis: This method provides a rapid and efficient route for synthesizing key intermediates like 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh), crucial building blocks for diverse 2-phenylquinazoline derivatives. []
- Metal-Free Oxidative Cyclization: A more recent method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and TBHP to induce oxidative cyclization of 2-aminophenyl ketones and benzylamines, offering a metal-free route to 2-phenylquinazolines. []
Q5: How does the choice of solvent influence the synthesis of specific 2-phenylquinazoline derivatives?
A5: The choice of solvent can significantly impact the reaction pathway and product formation. For instance, using DMSO as a solvent facilitates the synthesis of 2-arylquinazoline derivatives via cyanation and rearrangement of ortho-substituted 2-halo-N-arylbenzamides. In contrast, employing 1,4-dioxane as the solvent leads to the formation of tetracyclic isoindolo[1,2-a]quinazolines. []
Q6: What are the notable biological activities exhibited by 2-phenylquinazoline derivatives?
A6: 2-phenylquinazoline derivatives display a wide range of biological activities, including:
- Anticancer Activity: These compounds have shown promising antiproliferative activity against various cancer cell lines, including breast, cervical, and colon cancer cells. Their mechanism of action often involves inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. [] [] [] []
- Antimicrobial Activity: Many 2-phenylquinazoline derivatives demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. They are also being explored for their antifungal properties. [] [] [] [] [] []
- Anti-HIV and Antitubercular Activity: Certain derivatives have shown promising activity against HIV-1, HIV-2, and Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for these infectious diseases. []
- Anticonvulsant and CNS Depressant Activity: Some derivatives display significant anticonvulsant effects and central nervous system (CNS) depressant activity, suggesting their potential for treating epilepsy and other neurological disorders. []
- Induction of NAD(P)H Quinone Oxidoreductase 1 (NQO1): This enzyme plays a crucial role in cellular defense against oxidative stress and detoxification. Some 2-phenylquinazoline derivatives can induce NQO1, potentially offering protection against cancer and other diseases associated with oxidative damage. []
Q7: How does the substitution pattern on the 2-phenylquinazoline scaffold influence its biological activity?
A7: Modifications to the 2-phenylquinazoline core structure can dramatically influence its biological activity. For example:
- Anticancer Activity: Introducing benzotriazole substituents at specific positions of the 2-phenylquinazoline ring enhances antiproliferative activity against cancer cell lines. []
- Antimicrobial Activity: Incorporating a 3-arylideneamino substituent to the core structure often increases the antibacterial activity of the compound. []
- ABCG2 Inhibition: Substituting the 2-phenylquinazoline scaffold with hydroxy, cyano, nitro, acetamido, or fluoro groups enhances inhibitory activity against the breast cancer resistance protein (ABCG2), a crucial target for overcoming multidrug resistance in cancer. []
Q8: What structural features are essential for potent ABCG2 inhibition in 2-phenylquinazoline derivatives?
A8: Research indicates that incorporating polymethoxylated N-carboranyl substituents onto the 2-phenylquinazoline scaffold significantly enhances ABCG2 inhibitory activity. For example, the compound N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)quinazolin-4-amine (DMQCd) exhibits potent ABCG2 inhibition in the low nanomolar range, highlighting the beneficial effect of combining polymethoxylation and carborane moieties. []
Q9: What is known about the stability of 2-phenylquinazoline derivatives under various conditions?
A9: While specific stability data for 2-phenylquinazoline is limited in the provided research, the stability of these compounds can vary greatly depending on the substituents and conditions. Generally:
- Basic Conditions: Quinazoline-4-thiones can undergo desulfurization in the presence of strong bases like sodium methoxide, leading to the formation of quinazolin-4-ones. []
- Acidic Conditions: Some 2-phenylquinazoline derivatives can be susceptible to hydrolysis in acidic media. For example, deprotection of 4-amino-8-methoxy-2-phenylquinazoline under aqueous acidic conditions can lead to the formation of 3,4-dihydro-2-phenyl-4-quinazolone derivatives. []
Q10: Are there any strategies for improving the stability or bioavailability of 2-phenylquinazoline derivatives?
A10: Although the provided research does not delve into specific formulation strategies, several approaches are commonly employed to enhance the stability and bioavailability of drug candidates:
Q11: How is computational chemistry being used in 2-phenylquinazoline research?
A11: Computational chemistry plays a crucial role in understanding and predicting the properties and behavior of 2-phenylquinazolines. Some notable applications include:
- Molecular Docking: This technique helps predict the binding affinity and interactions of 2-phenylquinazoline derivatives with their biological targets, such as tubulin or ABCG2. It aids in understanding the mechanism of action and designing more potent and selective inhibitors. [] []
- Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structure of 2-phenylquinazoline derivatives with their biological activities. These models help identify key structural features responsible for the desired activity and guide the design of new and improved compounds. []
- Theoretical Calculations: Density functional theory (DFT) calculations can predict various molecular properties, including electronic structure, geometry, and reactivity. These calculations provide insights into the stability, reactivity, and potential reaction mechanisms of 2-phenylquinazoline derivatives. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine](/img/structure/B3119968.png)
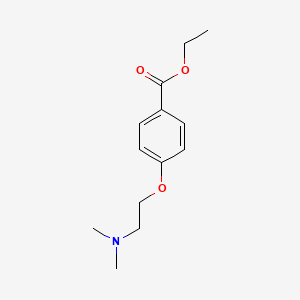
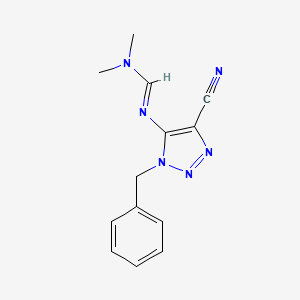
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)

